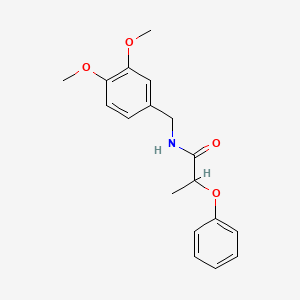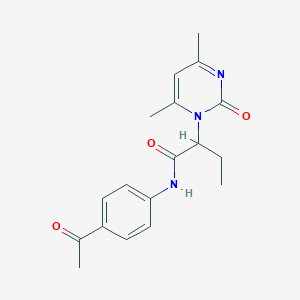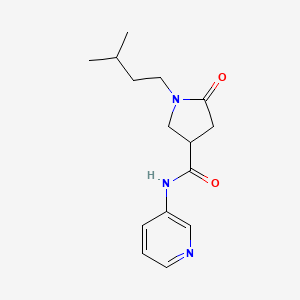![molecular formula C15H24ClN3O3S B5992862 1-[(3-Chloro-4-hydroxyphenyl)methyl]-3-[(dimethylsulfamoylamino)methyl]piperidine](/img/structure/B5992862.png)
1-[(3-Chloro-4-hydroxyphenyl)methyl]-3-[(dimethylsulfamoylamino)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Chloro-4-hydroxyphenyl)methyl]-3-[(dimethylsulfamoylamino)methyl]piperidine is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a chlorohydroxyphenyl group and a dimethylsulfamoylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chloro-4-hydroxyphenyl)methyl]-3-[(dimethylsulfamoylamino)methyl]piperidine typically involves multiple steps. One common approach starts with the preparation of the chlorohydroxyphenyl intermediate, which is then reacted with a piperidine derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3-Chloro-4-hydroxyphenyl)methyl]-3-[(dimethylsulfamoylamino)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom could result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1-[(3-Chloro-4-hydroxyphenyl)methyl]-3-[(dimethylsulfamoylamino)methyl]piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(3-Chloro-4-hydroxyphenyl)methyl]-3-[(dimethylsulfamoylamino)methyl]piperidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
1-[(3-Chloro-4-hydroxyphenyl)methyl]-3-[(dimethylsulfamoylamino)methyl]piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
1-[(3-chloro-4-hydroxyphenyl)methyl]-3-[(dimethylsulfamoylamino)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClN3O3S/c1-18(2)23(21,22)17-9-13-4-3-7-19(11-13)10-12-5-6-15(20)14(16)8-12/h5-6,8,13,17,20H,3-4,7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILNMZQPEXNVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1CCCN(C1)CC2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorobenzyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5992781.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-morpholinesulfonamide](/img/structure/B5992793.png)
![1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-pyrazol-1-ylethanamine](/img/structure/B5992796.png)
![N-benzyl-1-cyclopropyl-N-[[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]methanamine](/img/structure/B5992806.png)
![6-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}-2-methyl-2-heptanol](/img/structure/B5992813.png)
![8-({[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE](/img/structure/B5992818.png)


![N-[4-({4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide](/img/structure/B5992848.png)
![N-(2-chlorobenzyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5992849.png)

![2-[(2Z)-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5992877.png)
![N-[5-(1-{1-[(2-chlorophenyl)amino]-1-oxopropan-2-yl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5992885.png)
![2-{4-(1-acetyl-4-piperidinyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5992892.png)
